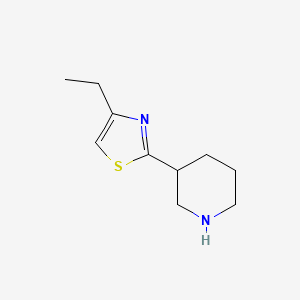

3-(4-Ethyl-1,3-thiazol-2-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2-piperidin-3-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c1-2-9-7-13-10(12-9)8-4-3-5-11-6-8/h7-8,11H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUGCEILUDUOHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)C2CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Ethyl 1,3 Thiazol 2 Yl Piperidine and Its Chemical Analogs

Retrosynthetic Analysis and Strategic Disconnections for the Thiazolylpiperidine Core

A retrosynthetic analysis of the target molecule, 3-(4-ethyl-1,3-thiazol-2-yl)piperidine, allows for the identification of several key disconnections and corresponding synthetic strategies. The most apparent disconnection is the carbon-carbon bond between the piperidine (B6355638) C-3 and the thiazole (B1198619) C-2 positions. This leads to two primary synthons: a piperidine-based nucleophile or electrophile and a thiazole-based electrophile or nucleophile.

A common and highly convergent approach involves the formation of the thiazole ring onto a pre-functionalized piperidine precursor. This strategy simplifies the final coupling step and often provides better control over the substitution pattern. A key intermediate in this approach is a piperidine-3-carbothioamide. This intermediate can be derived from the corresponding piperidine-3-carboxamide, which in turn can be synthesized from commercially available piperidine-3-carboxylic acid.

An alternative strategy involves the coupling of a pre-formed 4-ethyl-1,3-thiazole unit with a suitable piperidine derivative. This can be accomplished through various cross-coupling reactions, where one heterocyclic component is functionalized with a metal (e.g., zinc, boron) and the other with a leaving group (e.g., a halogen).

Synthesis of the 4-Ethyl-1,3-thiazole Moiety

Preparation of Thiazole Precursors and Intermediate Functionalization

The Hantzsch synthesis requires two key precursors: a thioamide and an α-haloketone. youtube.com For the synthesis of a 4-ethyl-1,3-thiazole, the specific α-haloketone needed is 1-bromo-2-butanone (B1265390) or 1-chloro-2-butanone. This can be prepared through the halogenation of 2-butanone.

The thioamide component can be synthesized from its corresponding amide by treatment with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.org In the context of the convergent synthesis mentioned earlier, N-protected piperidine-3-carboxamide would be converted to the corresponding N-protected piperidine-3-carbothioamide.

| Precursor | Starting Material | Reagent | Purpose |

| 1-Halo-2-butanone | 2-Butanone | Br₂ or SO₂Cl₂ | α-Halogenation of the ketone |

| Thioamide | Amide | Lawesson's Reagent | Thionation of the amide |

Cyclization Reactions for Thiazole Ring Formation

The Hantzsch thiazole synthesis involves the cyclocondensation of an α-haloketone with a thioamide. benthamdirect.comyoutube.com The reaction mechanism initiates with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring. youtube.com

More contemporary methods for thiazole synthesis include domino reactions of propargyl bromides with thioureas and cyclocondensation of thioamides with alkynyl(aryl)iodonium reagents. organic-chemistry.orgacs.org These newer methods can offer advantages in terms of reaction conditions and substrate scope.

Synthesis of the Piperidine Moiety

The piperidine ring is a prevalent scaffold in numerous biologically active compounds, and various synthetic methods have been developed for its construction. nih.gov

Preparation of Piperidine Precursors and Stereoselective Approaches

A common route to substituted piperidines is the hydrogenation of the corresponding pyridine (B92270) derivatives. nih.gov This can be achieved using various catalytic systems, such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

For the synthesis of enantiomerically enriched 3-substituted piperidines, stereoselective methods are employed. These often start from chiral precursors, such as amino acids. For instance, D-serine can be used to control the absolute stereochemistry in the synthesis of trans-4-substituted 3-aminopiperidines. acs.org Enzymatic cascades have also been developed for the stereoselective synthesis of protected 3-aminopiperidines from amino alcohols derived from L-ornithine or L-lysine. rsc.org Other stereoselective approaches include the ring expansion of prolinols and rhodium-catalyzed asymmetric carbometalation of dihydropyridines. acs.orgnih.gov

| Approach | Precursor | Key Transformation | Stereochemical Control |

| Catalytic Hydrogenation | Substituted Pyridine | Reduction of the aromatic ring | Substrate-dependent |

| Chiral Pool Synthesis | D-Serine, L-Lysine | Multi-step synthesis | Starting material chirality |

| Enzymatic Cascade | N-Cbz-protected L-lysinol | Oxidation and reductive amination | Enzyme selectivity rsc.org |

| Asymmetric Catalysis | Dihydropyridine | Rh-catalyzed carbometalation | Chiral ligand acs.org |

Mannich Condensation Reactions and Ring-Closing Methodologies

The Mannich reaction is a powerful tool for the construction of piperidine rings, particularly 4-piperidones. rsc.orgresearchgate.net This three-component condensation involves an amine, an aldehyde (commonly formaldehyde), and a ketone with at least two α-hydrogens. sciencemadness.orgacs.orgjofamericanscience.org The resulting piperidones can then be further functionalized. Using acetic acid as a solvent has been shown to improve yields and facilitate product isolation in some cases. sciencemadness.org

Ring-closing metathesis (RCM) has emerged as a versatile and powerful method for the formation of cyclic structures, including piperidines. acs.org This reaction typically employs a ruthenium-based catalyst, such as Grubbs' catalyst, to cyclize a diene precursor. youtube.com For the synthesis of a 3-substituted piperidine, a suitable diene can be assembled from acyclic starting materials, and subsequent RCM yields a tetrahydropyridine, which is then reduced to the final piperidine. acs.org This methodology has been successfully applied to the synthesis of trans-(3S)-amino-(4R)-alkylpiperidines. acs.org

| Methodology | Key Reagents/Catalyst | Intermediate | Final Product |

| Mannich Condensation | Amine, Aldehyde, Ketone | 4-Piperidone | Substituted Piperidine |

| Ring-Closing Metathesis | Diene, Grubbs' Catalyst | Tetrahydropyridine | Substituted Piperidine |

Coupling Reactions for Assembly of the Thiazolylpiperidine System

The construction of the thiazolylpiperidine system hinges on the formation of a robust carbon-carbon (C-C) bond linking the C2 position of the thiazole ring and the C3 position of the piperidine ring. Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for forging such C(sp²)-C(sp³) bonds.

Formation of the C-C Bond between Thiazole and Piperidine Rings

The direct coupling of a pre-formed thiazole and a piperidine ring is a convergent and efficient strategy. The primary methods for this transformation are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings.

Suzuki-Miyaura Coupling : This reaction typically involves the coupling of a 2-halothiazole (e.g., 2-bromo-4-ethylthiazole) with a piperidine-3-boronic acid derivative. researchgate.netnih.gov The piperidine nitrogen must be protected with a suitable group (e.g., Boc, Cbz) to prevent side reactions and facilitate handling. The boronic acid partner can be unstable, but derivatives like pinacol (B44631) esters or organotrifluoroborates offer enhanced stability. nih.govyoutube.com Anhydrous conditions and the use of additives like trimethyl borate (B1201080) can enhance reaction rates and yields, particularly with nitrogen-containing heterocycles that can otherwise poison the catalyst. nih.gov

Negishi Coupling : This method couples an organozinc reagent with an organic halide. nih.govorgsyn.org Two main pathways are viable: the reaction of a 2-thiazolylzinc halide with a 3-halopiperidine or the coupling of a 3-piperidylzinc halide with a 2-halothiazole. researchgate.netnih.gov The generation of the organozinc reagent is a critical step, often achieved via transmetalation from an organolithium or Grignard reagent, or by direct insertion of activated zinc into an organic halide. orgsyn.orgresearchgate.net This reaction often shows high functional group tolerance.

Direct C-H Activation/Arylation : An alternative, more atom-economical approach involves the direct coupling of a C-H bond on one heterocycle with a halide on the other. researchgate.net Palladium or copper catalysts can be used to activate the C2-H bond of the 4-ethylthiazole (B173719) for coupling with a 3-halopiperidine derivative. researchgate.netkaust.edu.sa This strategy avoids the pre-functionalization required for Suzuki and Negishi couplings but can present challenges in controlling regioselectivity.

Optimization of Reaction Conditions and Catalyst Selection

The success of these coupling reactions is highly dependent on the careful selection and optimization of several parameters: the catalyst, ligand, base, and solvent.

Catalyst and Ligand : Palladium complexes are the catalysts of choice. The selection of the phosphine (B1218219) ligand is crucial for an efficient catalytic cycle. For Negishi couplings involving secondary C(sp³)-hybridized organometallics, bulky, electron-rich biarylphosphine ligands like CPhos or RuPhos are effective in promoting the desired reductive elimination over undesired β-hydride elimination. nih.govresearchgate.net For Suzuki couplings, ligands such as SPhos, XPhos, or triphenylphosphine (B44618) (PPh₃) are commonly employed, often as pre-formed palladium G3 or G4 precatalysts.

Base and Solvent : In Suzuki couplings, a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the organoboron species. The choice of solvent is also critical, with common systems including toluene, dioxane, or aqueous mixtures like DME/water. researchgate.net For Negishi couplings, which are run under basic conditions, the choice of solvent is typically an ether like THF or dioxane. nih.gov

The table below summarizes typical conditions for analogous cross-coupling reactions.

Table 1: Representative Conditions for C(sp²)-C(sp³) Cross-Coupling Reactions

| Coupling Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Temp. | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, PPh₃ | K₂CO₃, K₃PO₄, CsF | Toluene, Dioxane, DME/H₂O | 80-110 °C | researchgate.net |

| Negishi | Pd(OAc)₂ or [Pd(allyl)Cl]₂ | CPhos, RuPhos | Not required | THF, Toluene | 25-80 °C | nih.govresearchgate.net |

| C-H Arylation | Pd(OAc)₂ or CuI | P(t-Bu)₃, PCy₃ | K₂CO₃, PivOH | Dioxane, DMF | 100-140 °C | researchgate.net |

Stereochemical Control and Diastereoselectivity in Multi-Step Synthesis

The piperidine ring in this compound contains a stereocenter at the C3 position. Therefore, controlling the stereochemical outcome of the synthesis is crucial for accessing specific enantiomers. This can be achieved through several strategies.

Chiral Auxiliaries : One of the most reliable methods involves the use of a chiral auxiliary. A chiral amine, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP), can be temporarily attached to the piperidine precursor to direct the stereoselective introduction of substituents. cdnsciencepub.comresearchgate.net For instance, phenylglycinol-derived oxazolopiperidone lactams serve as versatile intermediates that allow for the regio- and stereocontrolled introduction of substituents, providing access to enantiopure polysubstituted piperidines. researchgate.net After the key stereocenter is set, the auxiliary is cleaved and removed.

Asymmetric Catalysis : A more modern and atom-economical approach is the use of a chiral catalyst to induce enantioselectivity. For example, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with activated pyridine derivatives can generate 3-substituted tetrahydropyridines with high enantiomeric excess. nih.govnih.govacs.orgorganic-chemistry.org Subsequent reduction of the double bond and deprotection yields the desired enantioenriched 3-substituted piperidine.

Substrate Control : In some cases, existing stereocenters in a molecule can direct the stereochemistry of subsequent reactions. Radical cyclization approaches to form polysubstituted piperidines have shown that the stereochemistry of the final product can be influenced by the substituents on the starting acyclic amine, leading to high diastereoselectivity. nih.govacs.org

Green Chemistry Principles and Sustainable Approaches in Synthetic Route Design

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. nih.govorganic-chemistry.org This includes the use of safer solvents, energy-efficient reaction conditions, and renewable or recyclable catalysts.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. This technique is particularly effective for the synthesis of heterocyclic compounds like thiazoles. The Hantzsch thiazole synthesis, a classical method for forming the thiazole ring, can be significantly expedited using microwave heating.

Table 2: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Hantzsch Thiazole Synthesis | Conventional | 12 h | 45-65% | nih.gov |

| Hantzsch Thiazole Synthesis | Microwave | 5-10 min | 70-92% | nih.gov |

| Multi-component Thiazole Synthesis | Conventional | 24 h | 75% | nih.gov |

| Multi-component Thiazole Synthesis | Microwave | 4-8 min | 85-95% | nih.gov |

Solvent-Free and Biocatalytic Reactions

Reducing or eliminating the use of hazardous organic solvents is a key goal of green chemistry. Furthermore, the use of biocatalysts offers a mild, selective, and environmentally benign alternative to traditional chemical catalysts.

Biocatalysis : Enzymes and other biological materials can catalyze the formation of thiazole rings under mild conditions. nih.gov Trypsin, a common enzyme, has been shown to catalyze the one-pot multicomponent synthesis of thiazole derivatives in ethanol (B145695) with yields up to 94%. acs.org Chitosan, a biodegradable polysaccharide derived from crustacean shells, can be used as a recyclable, heterogeneous biocatalyst for the synthesis of thiazoles, often in conjunction with ultrasound irradiation to enhance reaction rates. nih.gov

Solvent-Free Reactions : Performing reactions without a solvent (neat) or in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) is highly desirable. researchgate.net The synthesis of 2-aminothiazoles from α-diazoketones and thiourea (B124793) has been successfully achieved in PEG-400 at 100 °C without the need for a catalyst. researchgate.net Similarly, some thiazole syntheses can be performed in water, avoiding the use of volatile organic compounds. researchgate.net

By integrating these green methodologies into the synthesis of this compound, chemists can develop more sustainable and efficient routes to this important heterocyclic scaffold.

One-Pot and Multicomponent Reaction Strategies

The efficient construction of complex heterocyclic scaffolds like this compound and its analogs is greatly advanced by one-pot and multicomponent reactions (MCRs). These strategies enhance synthetic efficiency by combining multiple reaction steps into a single operation, thereby avoiding the isolation of intermediates and reducing solvent waste and reaction time.

A primary route for the synthesis of the thiazole core is the Hantzsch thiazole synthesis. This method traditionally involves the condensation of an α-haloketone with a thioamide. scispace.com In the context of synthesizing the target compound, 1-chlorobutan-2-one (B1265656) would serve as the source for the 4-ethyl group, while a piperidine-derived thioamide would be the other key reactant. One-pot modifications of the Hantzsch synthesis are common, often involving the in situ generation of the α-haloketone from a ketone and a halogen source. scispace.com

Multicomponent reactions that form substituted thiazoles often proceed by combining an α-haloketone, a thio-component like thiourea or a thioamide, and an aldehyde. scispace.commdpi.com While piperidine can be used as a basic catalyst in some MCRs leading to thiazole-containing pyridine systems nih.govmdpi.com, its incorporation as a substituent on the thiazole ring via an MCR typically requires it to be part of one of the initial building blocks, such as N-substituted thiourea derived from a piperidine amine.

A novel chemoenzymatic one-pot multicomponent approach has been developed for thiazole derivatives, utilizing trypsin from porcine pancreas (PPT) as a catalyst. This method reacts secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates in ethanol at a mild temperature of 45°C. nih.gov This strategy demonstrates high yields and a tolerance for various secondary amines, suggesting its potential applicability for incorporating a piperidine moiety. nih.gov

Below is a table summarizing various one-pot and multicomponent strategies applicable to the synthesis of thiazole derivatives, which could be adapted for this compound analogs.

| Reaction Type | Key Reactants | Conditions | Potential for Piperidine Incorporation |

| Modified Hantzsch Synthesis | α-haloketone, Thiourea/Thioamide, Aldehyde | Solvent-free or in solvents like ethanol, often with a catalyst. scispace.commdpi.com | Use of a piperidine-containing thioamide or aldehyde. |

| Chemoenzymatic MCR | Secondary Amine, Benzoyl Isothiocyanate, Dialkyl Acetylenedicarboxylate | Trypsin catalyst, ethanol, 45°C. nih.gov | Piperidine can be used as the secondary amine. |

| Pyrazolo-Thiazole MCR | Acetyl thiazole, Aldehyde, Malononitrile | Reflux in ethanolic piperidine solution. nih.govmdpi.com | Piperidine acts as a catalyst; a piperidine-containing reactant would be needed for incorporation. |

| Thiazolyl-Pyrazole Synthesis | α-bromoacetyl derivative, Thiosemicarbazide, Carbonyl compounds | One-pot condensation. acgpubs.org | A piperidine-based carbonyl compound could be used. |

Synthesis of Diverse Analogs and Derivative Libraries for Structure-Activity Exploration

The generation of analog and derivative libraries is crucial for exploring the structure-activity relationships (SAR) of pharmacologically active compounds. For a scaffold like this compound, systematic structural modifications can be made to several regions of the molecule to optimize its biological activity.

The synthesis of such libraries often relies on versatile and robust chemical reactions that allow for the introduction of diverse substituents. A common strategy involves preparing a key intermediate that can be readily functionalized in the final steps of the synthesis. For instance, a core 2-amino-4-ethylthiazole (B1281273) can be synthesized and then coupled with various piperidine-based building blocks. Alternatively, a central piperidine scaffold can be elaborated with different thiazole moieties.

SAR studies on related 2-aminothiazole (B372263) derivatives have shown that the N-2 position of the aminothiazole is highly tolerant to modification. nih.gov This allows for the creation of large libraries by acylating a 2-aminothiazole intermediate with a wide range of aliphatic, aromatic, and heteroaromatic acids. nih.gov This same principle can be applied to the piperidine nitrogen of the target compound, where various alkylation or acylation reactions can introduce a diverse set of functional groups.

A bioisosteric replacement strategy has been successfully used to develop novel piperidinyl thiazole fungicides. nih.gov This approach involves the systematic modification of different regions of the lead compound. For the this compound scaffold, this could involve:

Modification of the piperidine ring: Introducing substituents at different positions of the piperidine ring.

Variation of the ethyl group on the thiazole: Replacing the ethyl group with other alkyl, aryl, or functionalized moieties. This can be achieved by starting with different α-haloketones in the Hantzsch synthesis.

Functionalization of the thiazole ring: Introducing substituents at the C5 position of the thiazole ring.

Modification of the piperidine nitrogen: Alkylation, acylation, or sulfonylation to introduce a variety of substituents.

The table below outlines strategies for generating diverse analogs of this compound for SAR studies.

| Modification Site | Synthetic Strategy | Examples of Analogs |

| Piperidine Nitrogen | N-Alkylation, N-Acylation, N-Sulfonylation of the final compound. | 1-Alkyl-3-(4-ethyl-1,3-thiazol-2-yl)piperidines, 1-Aryl-3-(4-ethyl-1,3-thiazol-2-yl)piperidines. |

| Thiazole C4-Substituent | Use of different α-haloketones in the Hantzsch synthesis. | 3-(4-Aryl-1,3-thiazol-2-yl)piperidine, 3-(4-Cycloalkyl-1,3-thiazol-2-yl)piperidine. |

| Piperidine Ring | Synthesis starting from substituted piperidine precursors. | 3-(4-Ethyl-1,3-thiazol-2-yl)-4-hydroxypiperidine, Methyl this compound-4-carboxylate. |

| Thiazole C5-Substituent | Halogenation of the thiazole ring followed by cross-coupling reactions. | 3-(5-Bromo-4-ethyl-1,3-thiazol-2-yl)piperidine, 3-(4-Ethyl-5-phenyl-1,3-thiazol-2-yl)piperidine. |

The synthesis of these libraries allows for a comprehensive evaluation of how different structural features influence the biological activity, leading to the identification of compounds with improved potency and selectivity. nih.govnih.gov

Chemical Reactivity and Derivatization Studies of 3 4 Ethyl 1,3 Thiazol 2 Yl Piperidine

Chemical Transformations at the Thiazole (B1198619) Ring

The thiazole ring in 3-(4-ethyl-1,3-thiazol-2-yl)piperidine is an electron-rich aromatic system, yet it exhibits a complex reactivity pattern influenced by the presence of the nitrogen and sulfur heteroatoms and the substitution at its C2, C4, and C5 positions.

Electrophilic Aromatic Substitution Patterns

The thiazole ring is generally susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. For a 2,4-disubstituted thiazole such as this compound, the C5 position is the most likely site for electrophilic attack, provided it is sterically accessible. This is due to the electron-donating effects of the sulfur atom and the alkyl groups, which activate the ring towards electrophiles.

Common electrophilic substitution reactions that could be envisaged for this scaffold include:

Halogenation: Introduction of bromine or chlorine at the C5 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Nitration at the C5 position would likely require carefully controlled conditions using standard nitrating agents (e.g., nitric acid in sulfuric acid) to avoid oxidation or degradation of the thiazole ring.

Sulfonation: Sulfonation can be accomplished using fuming sulfuric acid, leading to the corresponding sulfonic acid at the C5 position.

Friedel-Crafts Reactions: Acylation and alkylation at the C5 position are theoretically possible but may be complicated by the Lewis acid catalyst complexing with the basic nitrogen atoms of the thiazole and piperidine (B6355638) rings.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagent | Predicted Position of Substitution |

| Bromination | NBS | C5 |

| Chlorination | NCS | C5 |

| Nitration | HNO₃/H₂SO₄ | C5 |

| Sulfonation | Fuming H₂SO₄ | C5 |

Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these methods for the functionalization of the thiazole ring in this compound, a leaving group, typically a halogen, must first be installed on the ring. As discussed, halogenation is expected to occur at the C5 position.

Once a halogenated derivative, such as 5-bromo-3-(4-ethyl-1,3-thiazol-2-yl)piperidine, is obtained, it can serve as a substrate for various palladium-catalyzed cross-coupling reactions:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce new aryl or vinyl groups at the C5 position.

Heck Coupling: Coupling with alkenes can be used to append unsaturated side chains.

Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynyl-substituted thiazoles.

Buchwald-Hartwig Amination: This reaction allows for the introduction of a variety of amine functionalities at the C5 position.

The choice of catalyst, ligand, and reaction conditions is crucial for the success of these transformations, as the presence of multiple potential coordination sites (thiazole nitrogen, piperidine nitrogen, sulfur) can influence the catalytic cycle.

Reactivity of the Piperidine Nitrogen

The secondary amine of the piperidine ring in this compound is a key site for functionalization due to its nucleophilic and basic character.

Nucleophilic Reactions and Amide/Carboxamide Formation

The lone pair of electrons on the piperidine nitrogen makes it a potent nucleophile. It can readily react with a variety of electrophiles. A particularly important class of reactions is the formation of amides and carboxamides, which are prevalent motifs in pharmacologically active compounds.

This can be achieved by reacting this compound with:

Acyl chlorides or acid anhydrides: In the presence of a base to neutralize the generated acid.

Carboxylic acids: Using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate amide bond formation.

Isocyanates: To form urea (B33335) derivatives.

Sulfonyl chlorides: To generate sulfonamides.

Alkylation and Acylation Strategies for N-Substituted Analogs

The piperidine nitrogen can be further functionalized through alkylation and acylation to generate a diverse library of N-substituted analogs.

N-Alkylation: This can be accomplished by reacting the parent compound with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for introducing a wide range of alkyl groups.

N-Acylation: As mentioned in the previous section, acylation with acyl chlorides or anhydrides yields N-acylpiperidines. This modification can alter the electronic properties and steric bulk around the piperidine ring.

Table 2: Examples of N-Functionalization Reactions of the Piperidine Ring

| Reaction Type | Electrophilic Reagent | Functional Group Introduced |

| Acylation | Acetyl chloride | Acetyl |

| Alkylation | Methyl iodide | Methyl |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | Benzyl |

| Sulfonylation | p-Toluenesulfonyl chloride | Tosyl |

| Urea Formation | Phenyl isocyanate | Phenylcarbamoyl |

Modifications of the Ethyl Substituent and Side Chains

The ethyl group at the C4 position of the thiazole ring is generally less reactive than the thiazole and piperidine moieties. However, under certain conditions, modifications could be envisioned.

Radical halogenation, for instance with N-bromosuccinimide under UV irradiation, could potentially introduce a bromine atom at the benzylic-like position of the ethyl group (the carbon adjacent to the thiazole ring). This halogenated intermediate could then serve as a handle for subsequent nucleophilic substitution reactions to introduce a variety of functional groups, such as hydroxyl, cyano, or amino groups. However, the selectivity of such a radical reaction might be challenging to control given the other reactive sites in the molecule.

Further derivatization would primarily focus on the new functionalities introduced via the reactions described in sections 3.1 and 3.2. For example, an ester group introduced at the C5 position of the thiazole ring could be hydrolyzed to the corresponding carboxylic acid, which could then be converted into a variety of amides. Similarly, a cyano group could be hydrolyzed to a carboxylic acid or reduced to an amine.

Solid-Phase Synthesis Approaches for High-Throughput Derivatization

The generation of large, diverse chemical libraries for drug discovery and structure-activity relationship (SAR) studies heavily relies on high-throughput synthesis methodologies. Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technique in this endeavor, offering streamlined purification processes and the potential for automation. nih.gov While specific literature on the solid-phase synthesis of this compound is not extensively documented, established protocols for the synthesis of related thiazole and piperidine scaffolds provide a robust framework for developing a high-throughput derivatization strategy.

A plausible solid-phase approach to generate a library of derivatives based on the this compound core would involve immobilizing a key intermediate to a solid support, followed by sequential chemical modifications. A key advantage of SPOS is the ability to drive reactions to completion using excess reagents, which can then be easily washed away, simplifying the purification of the resin-bound intermediates at each step.

Proposed Synthetic Strategy

A hypothetical, yet feasible, solid-phase synthesis route could be initiated by anchoring a protected piperidine precursor to a suitable resin. For instance, a Boc-protected 3-aminopiperidine derivative could be attached to a Wang or Rink amide resin. The core of the strategy would then be the construction of the 2-substituted thiazole ring on the solid support, followed by diversification at various points on the scaffold before cleavage from the resin.

The Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, can be adapted for solid-phase applications. nanobioletters.comacs.org In this context, the resin-bound aminopiperidine could be converted to a thiourea (B124793) derivative. Subsequent reaction with an α-haloketone, such as 1-bromo-2-butanone (B1265390) to introduce the 4-ethyl group, would lead to the formation of the desired thiazole ring directly on the solid support.

Points of Diversification

This solid-phase approach allows for the introduction of diversity at multiple positions on the this compound scaffold. The key points for derivatization would be:

The Piperidine Nitrogen: The secondary amine of the piperidine ring is a prime site for introducing a wide array of substituents. Following the construction of the thiazole ring, the Boc protecting group on the piperidine nitrogen can be removed, and the free amine can be acylated, alkylated, or subjected to reductive amination with a diverse set of carboxylic acids, alkyl halides, or aldehydes and ketones, respectively.

The Thiazole Ring: While the core structure specifies a 4-ethyl group, modifications at this position are conceivable by using different α-haloketones in the Hantzsch synthesis step. Furthermore, if a 2-aminothiazole (B372263) is constructed on the resin, the amino group itself can be a handle for further derivatization. nih.gov

The Piperidine Ring: The initial choice of the piperidine starting material can introduce diversity. For example, using piperidine rings with substituents at other positions would generate a variety of core scaffolds.

Illustrative High-Throughput Derivatization Scheme

The following scheme illustrates a potential solid-phase synthesis and derivatization workflow:

Step 1: Resin Loading: A protected piperidine derivative, such as Boc-3-aminopiperidine, is coupled to a suitable solid support (e.g., Wang resin).

Step 2: Thiourea Formation: The amino group is converted to a thiourea by reaction with an isothiocyanate.

Step 3: Thiazole Ring Formation: Cyclization with 1-bromo-2-butanone yields the resin-bound this compound.

Step 4: Deprotection: The Boc group on the piperidine nitrogen is removed using an acid such as trifluoroacetic acid (TFA).

Step 5: Diversification: The resin-bound scaffold is distributed into an array of reaction vessels. In each vessel, a different building block (e.g., a carboxylic acid for acylation) is added to functionalize the piperidine nitrogen.

Step 6: Cleavage: The final derivatized compounds are cleaved from the solid support, typically using a strong acid, to yield the library of purified products.

Data Tables of Potential Derivatives

The power of this approach lies in the vast number of commercially available building blocks that can be used for derivatization. The tables below provide a hypothetical illustration of the types of derivatives that could be generated.

Table 1: Potential Derivatives from Acylation of the Piperidine Nitrogen

| Derivative ID | R-Group (from Carboxylic Acid) | Molecular Formula of Final Compound |

| 1a | Benzoyl | C₁₈H₂₁N₃OS |

| 1b | 4-Chlorobenzoyl | C₁₈H₂₀ClN₃OS |

| 1c | 2-Thiophenecarbonyl | C₁₆H₁₉N₃OS₂ |

| 1d | Cyclohexanecarbonyl | C₁₈H₂₇N₃OS |

| 1e | Acetyl | C₁₃H₁₉N₃OS |

Table 2: Potential Derivatives from Reductive Amination of the Piperidine Nitrogen

| Derivative ID | R-Group (from Aldehyde/Ketone) | Molecular Formula of Final Compound |

| 2a | Benzyl | C₁₈H₂₃N₃S |

| 2b | 4-Pyridylmethyl | C₁₇H₂₂N₄S |

| 2c | Isobutyl | C₁₅H₂₅N₃S |

| 2d | Cyclopentyl | C₁₆H₂₅N₃S |

| 2e | 2-Phenylethyl | C₁₉H₂₅N₃S |

The solid-phase synthesis approach, coupled with combinatorial chemistry principles, offers a powerful and efficient platform for the high-throughput generation of a diverse library of this compound derivatives. nih.gov This methodology is invaluable for rapidly exploring the chemical space around this scaffold to identify compounds with desired properties.

Computational and Theoretical Investigations of 3 4 Ethyl 1,3 Thiazol 2 Yl Piperidine

Molecular Dynamics Simulations

Solvent Effects and Solvation Dynamics:No molecular dynamics simulations have been reported to describe the behavior of this compound in solution.

Basic identification information for the compound is available and listed below.

Molecular Docking and Virtual Screening Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This methodology is instrumental in identifying potential binding sites and elucidating the specific molecular interactions that stabilize the ligand-receptor complex. For a compound like 3-(4-ethyl-1,3-thiazol-2-yl)piperidine, docking studies can predict how it fits into the active site of a target protein and the nature of its interactions.

The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and using a scoring function to estimate the binding affinity for each pose. The resulting docking scores help in ranking potential ligands and predicting their binding modes. These studies can reveal crucial interactions such as:

Hydrogen bonds: These are formed between hydrogen bond donors and acceptors on the ligand and the protein. For example, docking studies of similar heterocyclic compounds have shown hydrogen bond formation with amino acid residues like Gln, Arg, and Thr. nih.gov

Hydrophobic interactions: Nonpolar parts of the ligand interact favorably with hydrophobic residues in the binding pocket, such as Trp, Phe, and Tyr.

π-π stacking: Aromatic rings in the ligand can stack with aromatic residues in the protein, contributing to binding stability. nih.gov

The table below illustrates typical data obtained from molecular docking studies, showcasing the types of interactions and the amino acid residues involved for related thiazole (B1198619) and piperidine (B6355638) derivatives.

| Compound Class | Target Protein | Key Interacting Residues | Types of Interactions | Reference |

| Thiazole Derivatives | Tubulin | Cys241, Leu255 | Hydrophobic, Hydrogen Bonds | nih.gov |

| Piperidine-Triazole Derivatives | 15-Lipoxygenase | Arg260, Gln598, Gln762 | Hydrogen Bonds, Hydrophobic | nih.gov |

| Pyrazolone Analogues | PDE4 | Asp392, Asn395, Gln443 | Hydrogen Bonds, π-π Stacking | nih.gov |

Pharmacophore modeling is a powerful strategy in drug discovery used for identifying and optimizing lead compounds. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for binding to a specific protein target. nih.govnih.gov

The process begins with a set of known active molecules, from which a common feature hypothesis is generated. This model can then be used to screen large virtual libraries of compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.govnih.gov For a scaffold like this compound, a pharmacophore model could be developed based on its key structural features and known interactions with a target.

Once a pharmacophore model is established, it becomes a valuable tool for lead optimization. Medicinal chemists can use the model to guide the design of new analogs with improved potency and selectivity. For instance, if the model indicates that a hydrogen bond acceptor is crucial in a particular region, new derivatives can be synthesized with this feature to enhance binding affinity. nih.gov This approach, often combined with molecular docking and other computational methods, accelerates the drug discovery process by focusing synthetic efforts on the most promising candidates. nih.gov Virtual screening campaigns based on pharmacophore models have successfully identified novel inhibitors for various targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

The development of a QSAR model involves several key steps:

Data Set Selection: A series of compounds with known biological activities (e.g., IC50 values) against a specific target is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Describe the connectivity of atoms.

Thermodynamic descriptors: Such as heat of formation. nih.gov

Spatial descriptors: Related to the 3D shape of the molecule. nih.gov

Electronic descriptors: Describe the distribution of electrons.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using techniques like cross-validation and external test sets to ensure its reliability. nih.gov

A statistically significant QSAR model can be used to predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

The table below provides an example of the types of descriptors and statistical parameters that might be found in a QSAR study.

| Descriptor Type | Example Descriptor | Statistical Parameter | Value | Reference |

| Thermodynamic | Heat of Formation | r² | 0.962 | nih.gov |

| Spatial | Molecular Shadow Area (XZ plane) | q² (cross-validation) | 0.917 | nih.gov |

| Topological | Partial Negative Surface Area | - | - | nih.gov |

Chemoinformatic analysis plays a crucial role in modern drug discovery by enabling the efficient prioritization of chemical scaffolds. For a core structure like thiazolylpiperidine, chemoinformatics tools can be used to assess its "drug-likeness" and potential for development into a successful therapeutic agent.

One of the most widely used chemoinformatic tools is the application of filters based on physicochemical properties, such as Lipinski's Rule of Five. nih.gov This rule suggests that orally active drugs generally have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A logP (a measure of lipophilicity) not greater than 5.

By applying these and other filters, large compound libraries can be rapidly screened to eliminate molecules with undesirable properties, thereby prioritizing scaffolds that are more likely to have favorable pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). jneonatalsurg.com

Furthermore, chemoinformatic analysis can be used to assess the novelty and diversity of a chemical scaffold. By comparing the thiazolylpiperidine core to known drugs and compounds in public databases, researchers can evaluate its potential for generating novel intellectual property. This analysis helps in prioritizing scaffolds that are both promising from a biological perspective and represent a unique area of chemical space.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction through Computational Methods

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component in the early stages of drug discovery and development. In silico, or computational, methods provide a rapid and cost-effective means of predicting these pharmacokinetic parameters, allowing for the early identification of candidates with favorable drug-like properties. For this compound, while specific experimental ADME data is not extensively documented in publicly available literature, its pharmacokinetic profile can be reliably predicted using established computational models and by comparing it to structurally similar molecules.

Physicochemical Properties and Drug-Likeness

A foundational aspect of ADME prediction is the analysis of a compound's physicochemical properties. These properties are key determinants of a molecule's behavior in a biological system. Several computational tools, such as SwissADME and pkCSM, are widely used to predict these characteristics. nih.govnih.govfrontiersin.orgplos.org The predicted physicochemical properties for this compound are summarized in the table below.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in ADME |

|---|---|---|

| Molecular Weight | 196.32 g/mol | Low molecular weight is favorable for absorption and distribution. |

| logP (Lipophilicity) | ~2.5 | Optimal lipophilicity for membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | A low TPSA is associated with good cell membrane permeability. |

| Hydrogen Bond Donors | 1 | Contributes to solubility and target binding. |

| Hydrogen Bond Acceptors | 2 | Influences solubility and interactions with biological targets. |

| Rotatable Bonds | 3 | A low number of rotatable bonds generally correlates with better oral bioavailability. |

One of the most widely recognized guidelines for predicting oral bioavailability is Lipinski's Rule of Five. drugbank.com This rule states that a compound is more likely to be orally active if it does not violate more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a logP not greater than 5. drugbank.com Based on the predicted values, this compound comfortably adheres to Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability. nih.govnih.gov

Absorption

Computational models predict that this compound exhibits excellent gastrointestinal (GI) absorption. This is supported by its low molecular weight, optimal lipophilicity, and low polar surface area. The "BOILED-Egg" model, a graphical representation of passive GI absorption and blood-brain barrier (BBB) penetration, would likely place this compound in the region indicating high GI absorption. swissadme.ch Furthermore, predictions for Caco-2 cell permeability, an in vitro model for human intestinal absorption, are expected to be high for this compound. frontiersin.org

Distribution

Following absorption, a drug's ability to distribute throughout the body, including its target site of action, is crucial. The volume of distribution (VDss) is a key parameter, and for a compound with the characteristics of this compound, a moderate VDss is anticipated, suggesting it does not excessively accumulate in tissues.

A significant factor in the distribution of centrally active agents is the ability to cross the blood-brain barrier (BBB). The predicted logP and low TPSA of this compound suggest a good potential for BBB penetration. Computational models often predict a positive BBB permeability for compounds with similar profiles.

Metabolism

The metabolic fate of a drug is largely determined by its interaction with cytochrome P450 (CYP) enzymes. In silico predictions can estimate whether a compound is a substrate or an inhibitor of major CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. For this compound, it is predicted to be a substrate for some CYP enzymes, indicating it would be metabolized in the liver. It is not predicted to be a potent inhibitor of these key enzymes, which is a favorable characteristic as it reduces the likelihood of drug-drug interactions.

Excretion

The final phase of a drug's journey in the body is excretion. For a compound of this nature, renal clearance is expected to be the primary route of elimination. Computational models can predict parameters such as total clearance and whether the compound is a substrate for renal transporters. The predicted water solubility and other physicochemical properties suggest that it would be efficiently cleared from the body.

Table 2: Summary of Predicted ADME Properties for this compound

| ADME Parameter | Predicted Outcome | Implication |

|---|---|---|

| Gastrointestinal Absorption | High | Likely to be well-absorbed when taken orally. |

| Blood-Brain Barrier (BBB) Permeability | Permeable | Potential to act on targets within the central nervous system. |

| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells, which can enhance bioavailability. |

| CYP450 Inhibition (Major Isoforms) | Non-inhibitor | Low potential for metabolic drug-drug interactions. |

| Renal Clearance | Primary route | Expected to be efficiently cleared from the body via the kidneys. |

Biological Interaction and Mechanism of Action Studies in Vitro and Preclinical Research Focus

Target Identification Methodologies in Biological Systems (In Vitro)

Identifying the molecular targets of a compound is a critical first step in understanding its mechanism of action. Methodologies are designed to isolate and identify specific proteins or other macromolecules that physically interact with the compound of interest.

Affinity Chromatography and Proteomic Approaches

Affinity chromatography is a powerful technique used to purify and isolate specific molecules from a complex mixture. In the context of drug discovery, the compound of interest (ligand) is immobilized on a solid support or matrix. When a cell lysate or tissue extract is passed over this matrix, proteins that bind to the ligand are retained, while non-interacting proteins are washed away. The bound proteins can then be eluted and identified using proteomic techniques like mass spectrometry. This approach can pinpoint the direct binding partners of a compound within the proteome.

A comprehensive search of scientific literature yielded no studies that have utilized affinity chromatography or subsequent proteomic analyses to identify the biological targets of 3-(4-Ethyl-1,3-thiazol-2-yl)piperidine.

High-Throughput Screening Strategies for Molecular Interactions

High-throughput screening (HTS) involves the automated testing of a large number of compounds for activity against a specific biological target or pathway. In the context of target identification, reverse or inverse screening can be performed, where a single compound of interest is screened against a large panel of known biological targets, such as receptors, enzymes, or ion channels. This allows for the rapid identification of potential molecular interactions.

There are no published reports of this compound being subjected to high-throughput screening campaigns to profile its molecular interactions or identify its primary targets.

Receptor Binding and Ligand Efficacy Studies (In Vitro)

Once a potential target, such as a receptor, is identified, further studies are required to characterize the binding affinity and functional effect of the ligand.

Radioligand Binding and Displacement Assays

Radioligand binding assays are a cornerstone of pharmacology for quantifying the interaction between a ligand and a receptor. These assays use a radioactively labeled molecule (a radioligand) with known high affinity for a specific receptor. To determine the binding affinity of a new, unlabeled compound, a competition assay is performed. The unlabeled test compound (e.g., this compound) is added in increasing concentrations to a preparation of cells or membranes containing the receptor of interest, along with a fixed concentration of the radioligand. By measuring the displacement of the radioligand, the binding affinity (often expressed as Ki, the inhibition constant) of the test compound can be calculated.

No data from radioligand binding or displacement assays for this compound are available in the scientific literature. While studies on other piperidine-containing molecules as ligands for various receptors exist, this specific compound has not been evaluated. nih.govnih.gov

Functional Assays for Receptor Agonism or Antagonism

Beyond simple binding, functional assays determine the physiological effect a ligand has upon binding to a receptor. An agonist is a ligand that binds to a receptor and activates it, producing a biological response. An antagonist binds to a receptor but does not provoke a response, instead blocking or dampening the effect of an agonist. These effects are typically measured through second messenger assays (e.g., cAMP accumulation, calcium flux) or other downstream cellular events.

There are no published functional assay data to classify this compound as an agonist or antagonist at any known receptor.

Enzymatic Inhibition/Activation Studies (In Vitro)

Many therapeutic agents exert their effects by modulating the activity of enzymes. In vitro assays are used to determine if a compound can inhibit or activate a specific enzyme and to quantify its potency. These assays typically measure the rate of conversion of an enzyme's substrate to its product in the presence of varying concentrations of the test compound. The results are often reported as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

While various derivatives of thiazole (B1198619), thiazolidinone, and piperidine (B6355638) have been investigated as inhibitors of enzymes such as acetylcholinesterase, aromatase, and lipoxygenase, a review of the literature reveals no specific enzymatic inhibition or activation studies for this compound. biointerfaceresearch.comnih.govnih.govresearchgate.net Therefore, no data on its potential enzymatic targets or inhibitory potency are available.

Kinetic Characterization of Enzyme Modulation

Enzyme kinetic studies are crucial for defining how a compound affects an enzyme's catalytic activity. For thiazole and thiadiazole derivatives, which share structural similarities with the subject compound, kinetic analyses have been instrumental in determining their mode of inhibition. For instance, studies on novel drug-1,3,4-thiadiazole hybrids as acetylcholinesterase (AChE) inhibitors have utilized kinetic analysis to elucidate their mechanism. These analyses revealed a mixed-type inhibition for the series. nih.gov

The inhibition constant (Ki) is a critical parameter derived from these studies, indicating the concentration required to produce half-maximum inhibition. A low Ki value signifies a high binding affinity for the enzyme. In one study, a particularly potent compound (3b) demonstrated a Ki of 0.0031 µM, highlighting its effectiveness even at very low concentrations. nih.gov Similarly, kinetic analysis of S-aralkylated 2-aminothiazole-ethyltriazole hybrids against the enzyme tyrosinase showed that some derivatives act as non-competitive inhibitors, forming an enzyme-inhibitor complex. nih.gov One such compound, 7g, was found to have a Ki value of 0.0057 µM. nih.gov

Table 1: Example of Kinetic Data for Related Heterocyclic Inhibitors

| Compound ID | Target Enzyme | Inhibition Type | IC₅₀ (nM) | Kᵢ (µM) | Source |

|---|---|---|---|---|---|

| 3b | Acetylcholinesterase (AChE) | Mixed-type | 18.1 ± 0.9 | 0.0031 | nih.gov |

| 7g | Tyrosinase | Non-competitive | N/A | 0.0057 | nih.gov |

This table presents data for analogous compounds to illustrate the principles of kinetic characterization.

Substrate Specificity and Allosteric Modulation Investigations

Beyond direct competitive inhibition at an enzyme's active site, compounds can exert their effects through allosteric modulation. Allosteric modulators bind to a site on the protein distinct from the primary (orthosteric) site, inducing a conformational change that alters the protein's activity.

The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, is a known target for allosteric modulators. Research on 3-benzazepine derivatives has shown they can act as allosteric modulators of the NMDA receptor by binding to the ifenprodil (B1662929) pocket, which is located in the amino-terminal domain (ATD). nih.gov This binding event can inhibit receptor function by influencing the connection between the ATD and the ligand-binding domain (LBD). nih.gov The presence of specific splice variants, such as the exon 5-containing GluN1-1b, can alter the receptor's flexibility and response to these allosteric modulators. nih.gov Given that piperidine-containing structures are known to target CNS receptors, investigating the potential for this compound to act as an allosteric modulator of receptors like the NMDA receptor is a logical area for further research.

Structure-Activity Relationship (SAR) Elucidation for Biological Activity

Structure-activity relationship (SAR) studies are the cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For the 2-piperidyl-thiazole scaffold, SAR studies provide a roadmap for optimizing potency, selectivity, and pharmacokinetic properties.

Positional Scanning and Substituent Effects on Molecular Recognition

The biological activity of thiazole-piperidine derivatives can be finely tuned by altering the substituents on both heterocyclic rings.

Substituents on the Thiazole Ring: In a series of N,4-diaryl-1,3-thiazole-2-amines investigated as tubulin inhibitors, substitutions on the phenyl ring at the 4-position of the thiazole significantly influenced antiproliferative activity. nih.gov For example, methoxy (B1213986) substitutions were found to be particularly effective. nih.gov

Substituents on an Aryl Moiety: When an aryl group is part of the scaffold, its substitution pattern is critical. In studies of 4-phenylthiazole (B157171) analogs, exploring electronic and steric changes on the phenyl ring helped to delineate the structural requirements for dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov Similarly, for thiazole-bearing compounds with anticonvulsant properties, the presence of a para-halogen-substituted phenyl group attached to the thiazole ring was found to be important for activity. nih.gov

Substituents on the Piperidine Ring: In research on piperidine analogues of GBR 12935, a dopamine (B1211576) transporter (DAT) inhibitor, modifications to the N-benzyl moiety of a piperidine lead compound dramatically altered binding affinity. Alkenyl and alkynyl substitutions at the 4'-position of the benzyl (B1604629) ring produced highly potent compounds. nih.gov

Table 2: Example of Substituent Effects on Antiproliferative Activity (IC₅₀ in µM)

| Compound ID | Substituent (R) | A549 (Lung) | HCT-116 (Colon) | MCF-7 (Breast) | Source |

|---|---|---|---|---|---|

| 10s | 2,4-dimethoxyphenyl | 0.36 | 0.86 | 0.52 | nih.gov |

| 10u | N-methyl of 10s | 1.1 | 2.5 | 1.8 | nih.gov |

| 10v | N-acetyl of 10s | 4.6 | >10 | 7.9 | nih.gov |

This table illustrates how minor modifications to a core structure, in this case, N,4-diaryl-1,3-thiazole-2-amines, can significantly impact biological activity.

Stereochemical Influence on Biological Activity and Selectivity

Chirality plays a pivotal role in the interaction between a small molecule and its biological target. Since this compound possesses a chiral center at the C3 position of the piperidine ring, its stereochemistry is expected to be a critical determinant of its biological activity.

Although specific studies on the stereoisomers of this exact compound are not publicly available, research on other chiral heterocyclic compounds provides clear evidence of this principle. In a study of the natural product-inspired compound 3-Br-acivicin, which has two chiral centers, only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity. mdpi.com This stereoselectivity was attributed to differences in uptake by the target organism and in the efficiency of binding to the target enzyme, Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH). mdpi.com Molecular modeling further revealed that stereochemistry dictates the precise interactions within the enzyme's active site, leading to efficient covalent binding and inactivation for only the correctly configured isomers. mdpi.com This underscores the necessity of synthesizing and evaluating the individual enantiomers of this compound to fully characterize its biological profile.

Scaffold Hopping and Bioisosteric Replacements for Enhanced Activity

Bioisosterism involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic stability. researchgate.netcambridgemedchemconsulting.com This strategy is widely used in drug discovery.

Classical Bioisosteres: The thiazole ring itself can be considered a bioisostere of other five-membered heterocycles. For instance, in the development of dual sEH/FAAH inhibitors, replacing a benzothiazole (B30560) moiety with a 4-phenylthiazole group was found to be a successful strategy for maintaining potent dual inhibition. nih.gov

Non-Classical Bioisosteres: The piperidine ring, a common saturated heterocycle in approved drugs, can be subject to scaffold hopping to improve properties like metabolic stability. princeton.edu Bioisosteric replacements for piperidine include spirocyclic systems like 2-azaspiro[3.3]heptane, which can mimic the 3-dimensional structure of substituted piperidines while offering different physicochemical properties. princeton.edu Other heterocycles like 1,2,4-oxadiazoles are often used as metabolically stable bioisosteres of ester or amide groups, which could be relevant if the core scaffold were to be further derivatized. researchgate.net

Cellular Pathway Modulation and Phenotypic Screening (In Vitro Cell-Based Assays)

Thiazole and piperidine derivatives have been shown to modulate a variety of cellular pathways. For example, a series of thiazole-integrated pyrrolotriazinones were evaluated for their effects on the PI3K (phosphoinositide 3-kinase) signaling pathway, a critical pathway often dysregulated in cancer. nih.gov In another study, piperazine-based bis(thiazole) hybrids were found to induce cancer cell death through apoptosis, a form of programmed cell death. The most potent compound in the series dramatically upregulated apoptosis-related genes while downregulating the anti-apoptotic gene Bcl-2. nih.gov

Phenotypic screening of 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to thiazoles, has identified compounds with potent cytotoxic activity against various human cancer cell lines, including prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cells. nih.gov Similarly, compounds with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have been identified as inhibitors of the NLRP3 inflammasome, preventing pyroptotic cell death and the release of the pro-inflammatory cytokine IL-1β in cell-based assays. mdpi.com

Table 3: Examples of Cellular Activity for Related Heterocyclic Compounds

| Compound Class | Cell Line | Assay Type | Observed Effect | Source |

|---|---|---|---|---|

| Piperazine-bis(thiazole) | Colon Cancer | Apoptosis Assay | Upregulation of apoptotic genes; Downregulation of Bcl-2 | nih.gov |

| 1,3,4-Thiadiazole Derivative | PC-3 (Prostate Cancer) | Cytotoxicity (MTT) | Potent anticancer activity | nih.gov |

| Benzimidazole-piperidine | THP-1 (Monocytes) | NLRP3 Inflammasome | Inhibition of IL-1β release and pyroptosis | mdpi.com |

This table provides examples of cellular effects observed for compounds containing thiazole or piperidine moieties, indicating potential areas of investigation for this compound.

Intracellular Signaling Cascade Analysis (e.g., NF-κB, apoptosis pathways)

Detailed analyses of the influence of this compound on key intracellular signaling cascades, such as the NF-κB and apoptosis pathways, have not been specifically reported in the accessible scientific literature. Consequently, its role as a potential modulator of these critical cellular processes remains uncharacterized.

Gene Expression and Protein Level Modulation Studies

Specific studies focused on how this compound may alter gene expression or modulate protein levels have not been published. The impact of this compound on the transcriptome and proteome of cells has not been a subject of detailed investigation.

Metabolic Stability and Metabolite Identification (In Vitro)

Information regarding the in vitro metabolic stability of this compound is not publicly documented. Studies involving its incubation with liver microsomes or other metabolic enzyme systems to determine its rate of degradation and to identify its primary metabolites have not been found in the reviewed literature.

Permeability and Transport Studies in In Vitro Cell Models (e.g., Caco-2)

There is no available data from in vitro permeability studies using cell models such as Caco-2 for this compound. Such assays are crucial for predicting the oral absorption of a compound, but results for this specific molecule have not been published. Therefore, its classification according to the Biopharmaceutics Classification System (BCS) cannot be determined.

Preclinical in vivo studies in non-human biological systems (e.g., herbicidal activity in plants, enzyme inhibition in non-mammalian models)

While some thiazole derivatives are investigated for various biological activities, specific preclinical in vivo studies of this compound in non-human systems, such as for herbicidal activity in plants or for enzyme inhibition in non-mammalian models, are not described in the available literature. Its potential applications or effects in these biological contexts are currently unknown.

Advanced Analytical Methodologies for Research of 3 4 Ethyl 1,3 Thiazol 2 Yl Piperidine

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are indispensable for separating 3-(4-Ethyl-1,3-thiazol-2-yl)piperidine from starting materials, by-products, and other impurities that may arise during its synthesis. These techniques are crucial for both real-time reaction monitoring and for determining the purity of the final isolated product.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for purity assessment.

Detailed research findings indicate that for piperidine-containing compounds, a C18 column is effective for separation. google.comptfarm.pl The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. ptfarm.plethernet.edu.et Gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the efficient elution of all components in a mixture. nih.goviu.edu Detection is commonly performed using an ultraviolet (UV) detector, with the wavelength set to an absorbance maximum for the thiazole (B1198619) chromophore, likely in the 220-300 nm range. google.com For compounds lacking a strong chromophore or for quantitative analysis of precursors like 3-aminopiperidine, derivatization with an agent such as benzoyl chloride can be performed to introduce a UV-active benzoyl group, enhancing detection sensitivity. google.com

Table 1: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the polarity and potential for hydrogen bonding conferred by the piperidine (B6355638) nitrogen, direct analysis of this compound can sometimes result in poor peak shape (tailing). jfda-online.com

To overcome this, chemical derivatization is often employed to increase volatility and reduce interactions with the column. jfda-online.com Silylation or acylation of the secondary amine on the piperidine ring can yield derivatives that are more suitable for GC analysis. The separation is typically achieved on a mid-polarity capillary column, such as a DB-17 (50% phenyl-methylpolysiloxane), using helium as the carrier gas. researchgate.net A flame ionization detector (FID) provides excellent sensitivity for quantitative analysis, while coupling the GC to a mass spectrometer (GC-MS) allows for both separation and identification of components. researchgate.netnih.gov

Mass Spectrometry for Structural Confirmation and Metabolite Identification

Mass spectrometry (MS) is a definitive technique for confirming the molecular weight and elemental composition of this compound. It is also the primary tool for identifying metabolites by detecting mass shifts corresponding to biochemical transformations.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental formula. For this compound (C₁₀H₁₆N₂S), the expected monoisotopic mass is 196.10342 Da. uni.lu Using electrospray ionization (ESI) in positive mode, the compound is typically observed as the protonated molecule, [M+H]⁺, with a predicted accurate mass of 197.11070. uni.luuni.lu The difference between the measured mass and the calculated mass should be within a few parts per million (ppm), providing strong evidence for the proposed chemical formula. rsc.org

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the parent ion to generate a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint, enabling detailed structural elucidation. The collision-induced dissociation (CID) of the [M+H]⁺ ion of this compound would be expected to yield several key fragments.

The most probable fragmentation pathways include the cleavage of the C-C bond between the piperidine and thiazole rings, as well as characteristic losses from the piperidine ring itself. researchgate.netmiamioh.edu Analysis of related piperidine and thiazole structures suggests that fragmentation would likely involve the loss of the ethyl group from the thiazole ring and cleavage across the piperidine ring. researchgate.netbiointerfaceresearch.com

Table 2: Predicted MS/MS Fragmentation of [C₁₀H₁₆N₂S+H]⁺

| Precursor m/z | Predicted Fragment m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 197.11 | 169.08 | [M+H - C₂H₄]⁺ | Loss of ethene from ethyl group |

| 197.11 | 140.06 | [C₇H₉N₂S]⁺ | Cleavage of piperidine ring (loss of C₃H₇) |

| 197.11 | 126.04 | [C₆H₅N₂S]⁺ | Cleavage at piperidine C-C bond adjacent to thiazole |

| 197.11 | 84.08 | [C₅H₁₀N]⁺ | Piperidine ring fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural elucidation of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals in this compound.

The ¹H NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the thiazole proton, and a series of complex multiplets for the protons on the piperidine ring. nih.govchemicalbook.com The ¹³C NMR spectrum would display ten distinct resonances corresponding to each carbon atom in the molecule. biointerfaceresearch.comnih.gov

Advanced 2D NMR techniques are crucial for unambiguous assignments.

COSY (Correlation Spectroscopy) reveals proton-proton (H-H) coupling networks, helping to trace the connectivity within the piperidine ring and the ethyl group. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the piperidine ring to the thiazole ring and the ethyl group to the thiazole ring.

Furthermore, NMR is vital for stereochemical elucidation. For chiral centers, such as the C3 position of the piperidine ring, advanced NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY can reveal through-space interactions between protons, helping to determine their relative orientation. In complex cases, computational methods that calculate predicted NMR chemical shifts for different possible stereoisomers can be compared with experimental data to assign the correct stereochemistry with high confidence. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Thiazole Ring | ||

| C2 | - | ~168 |

| C4 | - | ~150 |

| C5 | ~6.9 (s, 1H) | ~115 |

| Ethyl Group | ||

| CH₂ | ~2.8 (q, 2H) | ~23 |

| CH₃ | ~1.3 (t, 3H) | ~14 |

| Piperidine Ring | ||

| C2 | ~3.1 (m), ~2.7 (m) | ~52 |

| C3 | ~3.4 (m, 1H) | ~45 |

| C4 | ~1.9 (m), ~1.7 (m) | ~25 |

| C5 | ~1.8 (m), ~1.6 (m) | ~26 |

| C6 | ~3.2 (m), ~2.8 (m) | ~46 |

| NH | Variable (br s, 1H) | - |

1H NMR, 13C NMR, and Heteronuclear 2D NMR Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its covalent framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The aromatic proton on the thiazole ring would likely appear as a singlet in the downfield region. The piperidine ring protons would present as a complex series of multiplets in the aliphatic region, with their chemical shifts and coupling patterns providing initial clues about the ring's conformation. The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a single peak for each unique carbon atom. The chemical shifts would differentiate the sp²-hybridized carbons of the thiazole ring from the sp³-hybridized carbons of the piperidine ring and the ethyl group. The carbonyl carbon of the thiazole ring would be the most downfield signal.

Heteronuclear 2D NMR Experiments: To definitively assign all proton and carbon signals and establish connectivity, several 2D NMR experiments would be employed:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular skeleton, for instance, by showing the correlation between the proton on the thiazole ring and the carbons of the piperidine ring, confirming their connection.

COSY (Correlation Spectroscopy): This experiment shows which protons are spin-spin coupled to each other, mapping out the proton networks within the piperidine and ethyl fragments.

The following table outlines the expected NMR data that would be obtained for this compound.

| Technique | Information Provided | Expected Observations for this compound |

| ¹H NMR | Chemical shift (δ), multiplicity, integration, coupling constants (J) | Signals corresponding to thiazole, piperidine, and ethyl protons. |

| ¹³C NMR | Chemical shift (δ) for each unique carbon | Distinct signals for aromatic (thiazole) and aliphatic (piperidine, ethyl) carbons. |

| HSQC | Direct ¹H-¹³C correlations | Correlation of each proton signal to its directly attached carbon. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Connectivity between the thiazole and piperidine rings, and between the ethyl group and the thiazole ring. |

| COSY | ¹H-¹H coupling correlations | Connectivity within the piperidine ring protons and within the ethyl group protons. |

Conformational Analysis via NMR

Temperature-dependent NMR studies are a powerful method to investigate these conformational dynamics. nih.gov By recording ¹H NMR spectra at various temperatures, changes in chemical shifts, signal broadening, and coalescence can be observed. nih.gov These changes provide information about the energy barriers of conformational exchange processes, such as the piperidine ring inversion. researchgate.net